

Spectroscopic Characterization of N-Ethyl-N-nitrosobutylamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Ethyl-N-nitrosobutylamine*

CAS No.: 4549-44-4

Cat. No.: B126736

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Introduction

N-Ethyl-N-nitrosobutylamine (NENA), a member of the N-nitrosamine class of compounds, is a subject of significant interest in the fields of toxicology, environmental science, and pharmaceutical drug development due to its classification as a potential human carcinogen.^[1] The accurate identification and quantification of NENA in various matrices are paramount for ensuring public safety and regulatory compliance. This technical guide provides an in-depth analysis of the key spectroscopic techniques employed in the structural elucidation and characterization of **N-Ethyl-N-nitrosobutylamine**: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a Senior Application Scientist, the following sections synthesize theoretical principles with practical, field-proven insights to offer a comprehensive understanding of the spectroscopic signature of this compound.

Compound Profile:

Property	Value	Source
IUPAC Name	N-butyl-N-ethylnitrous amide	PubChem[1]
Synonyms	N-Nitroso-N-ethylbutylamine, NENA	PubChem[1]
CAS Number	4549-44-4	PubChem[1]
Molecular Formula	C ₆ H ₁₄ N ₂ O	PubChem[1]
Molecular Weight	130.19 g/mol	PubChem[1]
Appearance	Pale yellow oil	PubChem[1]

Mass Spectrometry (MS)

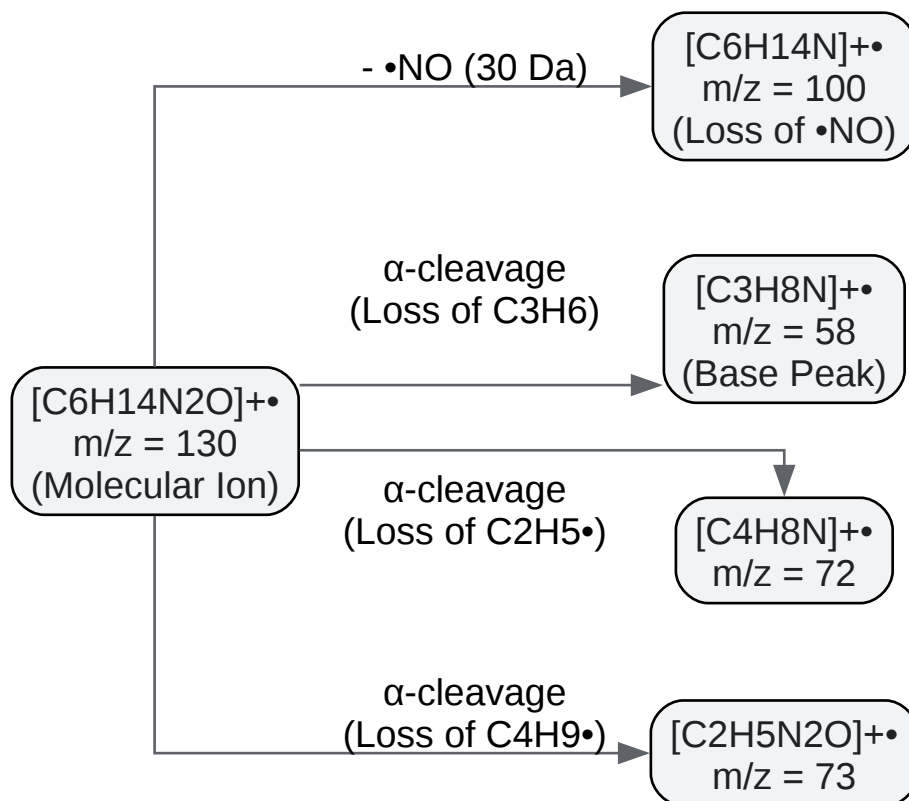
Mass spectrometry is a cornerstone technique for the sensitive and specific detection of nitrosamines.[2] When coupled with a separation technique like Gas Chromatography (GC-MS), it provides robust analytical data for both qualitative and quantitative analysis.

Electron Ionization (EI) Fragmentation Pathway

Under electron ionization, **N-Ethyl-N-nitrosobutylamine** undergoes predictable fragmentation, providing a unique fingerprint for its identification. The molecular ion ($M^{+\bullet}$) is expected at m/z 130, corresponding to the molecular weight of the compound. While often of low abundance for some nitrosamines, its observation is critical for confirming the molecular mass.

A predominant fragmentation pathway for N-nitrosamines involves the cleavage of the N-N bond, leading to the loss of a nitroso radical ($\bullet\text{NO}$), resulting in a fragment ion at $M-30$.[2] Another common fragmentation is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.

The NIST Mass Spectrometry Data Center entry for **N-Ethyl-N-nitrosobutylamine** indicates a base peak (the most intense peak) at m/z 58. This strongly suggests a fragmentation pathway involving a rearrangement and cleavage. A plausible mechanism for the formation of the m/z 58 fragment is a McLafferty-type rearrangement, which is common in molecules with carbonyl groups or, in this case, the analogous N=O group, and available gamma-hydrogens. However, a more direct alpha-cleavage is also highly probable.

Proposed Fragmentation of **N-Ethyl-N-nitrosobutylamine**:

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Caption: Proposed EI-MS fragmentation of **N-Ethyl-N-nitrosobutylamine**.

Interpretation of Key Fragments:

m/z	Proposed Ion	Comments
130	$[\text{C}_6\text{H}_{14}\text{N}_2\text{O}]^{+\bullet}$	Molecular ion.
100	$[\text{C}_6\text{H}_{14}\text{N}]^+$	Loss of the nitroso group ($\bullet\text{NO}$), a characteristic fragmentation for nitrosamines. [2]
72	$[\text{C}_4\text{H}_{10}\text{N}]^+$	Resulting from α -cleavage with the loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$).
58	$[\text{C}_3\text{H}_8\text{N}]^+$	Base Peak. Likely formed via α -cleavage with the loss of a propyl radical ($\bullet\text{C}_3\text{H}_7$). This is a stable secondary carbocation.
43	$[\text{C}_3\text{H}_7]^+$	Propyl cation, a common fragment from the butyl chain.
29	$[\text{C}_2\text{H}_5]^+$	Ethyl cation from the ethyl chain.

Experimental Protocol: GC-MS Analysis

For the analysis of **N-Ethyl-N-nitrosobutylamine**, a standard GC-MS protocol would be employed.

- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent, such as dichloromethane or methanol.
- **Injection:** A small volume (typically 1 μL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid volatilization.
- **Gas Chromatography:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinities for the stationary phase.

- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer's ion source, where they are bombarded with electrons (typically at 70 eV) to generate positively charged ions and fragments.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum for each eluting component.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **N-Ethyl-N-nitrosobutylamine** will be dominated by absorptions from the N=O, N-N, and C-H bonds.

Expected IR Absorption Bands:

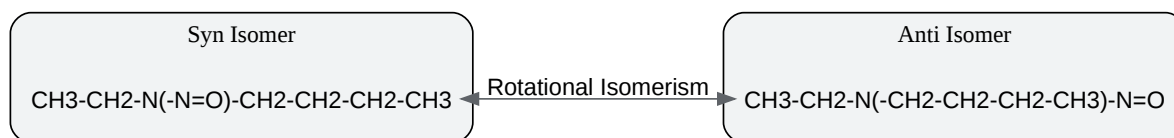
Wavenumber (cm ⁻¹)	Vibration	Intensity	Comments
~2850-2960	C-H stretch (alkane)	Strong	Asymmetric and symmetric stretching of the CH ₂ , and CH ₃ groups in the ethyl and butyl chains.
~1465	C-H bend (CH ₂)	Medium	Scissoring vibration of the methylene groups.
~1375	C-H bend (CH ₃)	Medium	Symmetric bending (umbrella) vibration of the methyl groups.
~1430-1480	N=O stretch	Strong	This is a characteristic and strong absorption for the nitroso group. [3]
~1050-1150	N-N stretch	Medium-Strong	Stretching vibration of the bond between the two nitrogen atoms.[3]
~1040-1080	C-N stretch	Medium	Stretching vibrations of the C-N bonds of the ethyl and butyl groups.

Interpretation:

The most diagnostic peaks in the IR spectrum of **N-Ethyl-N-nitrosobutylamine** are the strong N=O stretch and the N-N stretch. The presence of these two bands, in conjunction with the characteristic alkane C-H stretches, provides strong evidence for the nitrosamine functionality. The region below 1500 cm⁻¹ is considered the "fingerprint region," where the combination of bending and stretching vibrations is unique to the molecule's overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Due to the phenomenon of syn and anti (or Z and E) isomerism around the partially double-bonded N-N bond, the NMR spectra of nitrosamines can be complex, sometimes showing two distinct sets of signals for the two isomers.



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Caption: Syn/Anti isomerism in **N-Ethyl-N-nitrosobutylamine**.

^1H NMR Spectroscopy

The proton NMR spectrum will show signals for the ethyl and butyl groups. The chemical shifts of the protons on the carbons directly attached to the nitrogen (the α -protons) will be significantly downfield due to the electron-withdrawing effect of the nitrosoamino group.

Predicted ^1H NMR Spectral Data:

Protons (Label)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
a (CH ₃ -CH ₂ -N)	~1.0-1.2	Triplet	~7	3H
b (CH ₃ -CH ₂ -N)	~3.5-4.0	Quartet	~7	2H
c (N-CH ₂ -CH ₂ -CH ₂ -CH ₃)	~3.4-3.9	Triplet	~7	2H
d (N-CH ₂ -CH ₂ -CH ₂ -CH ₃)	~1.5-1.7	Sextet	~7	2H
e (N-CH ₂ -CH ₂ -CH ₂ -CH ₃)	~1.3-1.5	Sextet	~7	2H
f (N-CH ₂ -CH ₂ -CH ₂ -CH ₃)	~0.9-1.0	Triplet	~7	3H

Note: The presence of syn and anti isomers may lead to two sets of signals for protons b and c, and potentially for the other protons as well.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule, assuming the syn and anti isomers are not resolved or are in rapid exchange. If the isomers are resolved at the measurement temperature, up to twelve signals could be observed.

Predicted ¹³C NMR Spectral Data:

Carbon (Label)	Predicted Chemical Shift (δ , ppm)	Comments
1 (CH ₃ -CH ₂ -N)	~12-15	
2 (CH ₃ -CH ₂ -N)	~45-55	α to nitrogen, deshielded.
3 (N-CH ₂ -CH ₂ -CH ₂ -CH ₃)	~40-50	α to nitrogen, deshielded.
4 (N-CH ₂ -CH ₂ -CH ₂ -CH ₃)	~28-32	
5 (N-CH ₂ -CH ₂ -CH ₂ -CH ₃)	~19-22	
6 (N-CH ₂ -CH ₂ -CH ₂ -CH ₃)	~13-14	

Conclusion

The spectroscopic analysis of **N-Ethyl-N-nitrosobutylamine** through Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and unambiguous structural characterization. Mass spectrometry reveals the molecular weight and characteristic fragmentation patterns, notably the loss of the nitroso group. Infrared spectroscopy confirms the presence of the key N=O and N-N functional groups. Finally, NMR spectroscopy elucidates the precise carbon-hydrogen framework and can provide insight into the isomeric nature of the molecule. The integrated application of these techniques is indispensable for the accurate identification and study of this, and other, N-nitrosamines in research, industrial, and regulatory settings.

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Sources

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- 3. bcpw.bg.pw.edu.pl [\[bcpw.bg.pw.edu.pl\]](#)
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